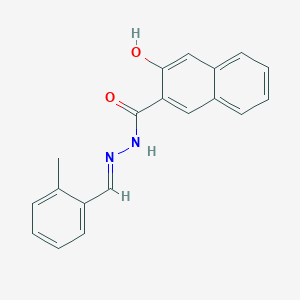![molecular formula C20H14F3NO2 B325726 N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B325726.png)
N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a biphenylcarboxamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide typically involves the reaction of 4-(trifluoromethoxy)aniline with biphenyl-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity of the product .
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of safer reagents and solvents, as well as recycling of by-products, can further enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with unique properties
作用機序
The mechanism of action of N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. Once inside the cell, it can inhibit or activate specific pathways, leading to the desired biological effect .
類似化合物との比較
Similar Compounds
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP): An ionophore that disrupts ATP synthesis by transporting hydrogen ions through the mitochondrial membrane.
N-[4-(trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide: Used in studying biological processes related to aging.
Uniqueness
N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide stands out due to its unique combination of a trifluoromethoxy group and a biphenylcarboxamide structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C20H14F3NO2 |
|---|---|
分子量 |
357.3 g/mol |
IUPAC名 |
4-phenyl-N-[4-(trifluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C20H14F3NO2/c21-20(22,23)26-18-12-10-17(11-13-18)24-19(25)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,24,25) |
InChIキー |
XFLDPQRGEATPRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[1-(3-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B325646.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B325647.png)


![4-methyl-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B325650.png)



![4-[2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B325657.png)


![1-(2-Nitrophenyl)-2-[(5-nitro-2-thienyl)methylene]hydrazine](/img/structure/B325664.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-hydroxybenzohydrazide](/img/structure/B325666.png)
